Zopolrestat

Catalog No.
S606754
CAS No.
110703-94-1
M.F
C19H12F3N3O3S
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zopolrestat

CAS Number

110703-94-1

Product Name

Zopolrestat

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid

Molecular Formula

C19H12F3N3O3S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)

InChI Key

BCSVCWVQNOXFGL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

Synonyms

3,4-dihydro-4-oxo-3-((5-(trifluoromethyl)-2-benzothiazolyl)methyl)-1-phthalazine-acetic acid, CP 73850, CP-73850, zopolrestat

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

Mechanism of Action:

Zopolrestat is a potent inhibitor of aldose reductase (AR), an enzyme present in various tissues, including the lens of the eye, peripheral nerves, and endothelial cells. AR plays a role in converting glucose, a simple sugar, to sorbitol, another type of sugar. In diabetic individuals, chronically high blood sugar levels can lead to increased AR activity and subsequent sorbitol accumulation. This accumulation is believed to contribute to the development of several diabetic complications, such as neuropathy, nephropathy, and retinopathy.

By inhibiting AR, Zopolrestat aims to prevent the excessive conversion of glucose to sorbitol, potentially mitigating the development and progression of diabetic complications. (Source: DrugBank Online, )

Preclinical Studies:

Preclinical studies using animal models have shown promising effects of Zopolrestat in preventing the development of diabetic complications. In studies with diabetic rats, Zopolrestat administration prevented the accumulation of sorbitol in the kidney cortex and normalized elevated renal blood flow in galactosemic rats.(Source: MedChemExpress, )

Clinical Studies:

While preclinical studies were encouraging, clinical trials investigating the efficacy and safety of Zopolrestat for treating diabetic complications haven't yielded conclusive results.(Source: National Library of Medicine, )

Zopolrestat, also known as CP 73850, is a small molecule compound primarily recognized for its role as an inhibitor of the enzyme glyoxalase I. Its chemical formula is C₁₉H₁₂F₃N₃O₃S, and it has an average molecular weight of approximately 419.377 g/mol. The compound is currently under investigation for its potential therapeutic applications, particularly in the context of diabetic complications and other metabolic disorders .

Zopolrestat's mechanism of action revolves around its inhibition of AR. In diabetic conditions, high blood sugar levels lead to increased conversion of glucose to sorbitol by AR. Sorbitol accumulates within cells, causing osmotic stress and contributing to tissue damage. Zopolrestat binds to the active site of AR, preventing glucose conversion and subsequent sorbitol accumulation, potentially protecting tissues from damage [].

Zopolrestat functions as a competitive inhibitor of glyoxalase I, which catalyzes the conversion of methylglyoxal to D-lactate. This reaction is crucial in the detoxification of reactive carbonyl species that can lead to cellular damage. By inhibiting this enzyme, Zopolrestat may help mitigate the accumulation of toxic metabolites associated with various pathological conditions, particularly in diabetes .

The primary biological activity of Zopolrestat is its inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol. This pathway is significant in diabetic patients, where excessive sorbitol accumulation can lead to complications such as neuropathy and retinopathy. Zopolrestat has demonstrated a Ki value of 1.2 nM, indicating its high potency as an inhibitor . Furthermore, studies have shown that it can attenuate ischemia-induced increases in sodium and calcium levels in both diabetic and non-diabetic hearts, suggesting cardiovascular protective effects .

Zopolrestat can be synthesized through a multi-step synthetic route involving various organic reactions. The synthesis typically includes:

  • Formation of the core structure: Initial steps involve the creation of a substituted aromatic ring.
  • Introduction of functional groups: Subsequent reactions introduce fluorine and sulfur components essential for its biological activity.
  • Final modifications: The final steps refine the compound to achieve desired pharmacological properties.

Specific synthetic pathways may vary depending on the research or industrial protocols employed .

Zopolrestat is primarily being explored for its potential use in treating diabetic complications by inhibiting aldose reductase and glyoxalase I. Its ability to reduce harmful metabolite levels makes it a candidate for:

  • Diabetic neuropathy: Alleviating symptoms by preventing sorbitol accumulation.
  • Cardiovascular protection: Reducing ischemic damage in heart tissues.
  • Potential applications in other metabolic disorders: Due to its mechanism of action against reactive carbonyl species .

Interaction studies have shown that Zopolrestat effectively competes with substrates for binding to glyoxalase I, thereby inhibiting its activity. The compound's interactions with other enzymes involved in glucose metabolism are also under investigation to understand its broader pharmacological profile. Additionally, studies have indicated that Zopolrestat may interact with various signaling pathways related to oxidative stress and inflammation, further enhancing its therapeutic potential .

Zopolrestat shares structural and functional similarities with several other compounds that inhibit aldose reductase or glyoxalase I. Below are some similar compounds:

Compound NameMechanism of ActionUnique Features
SorbinilAldose reductase inhibitorPrimarily used for diabetic neuropathy
EpalrestatAldose reductase inhibitorGreater selectivity towards aldose reductase
RanirestatAldose reductase inhibitorPotent against diabetic complications
Glo1 InhibitorsGlyoxalase I inhibitorsTargeting different pathways than Zopolrestat

Uniqueness of Zopolrestat: Zopolrestat stands out due to its dual inhibition effects on both aldose reductase and glyoxalase I, making it a versatile candidate for addressing multiple pathways involved in diabetic complications .

XLogP3

3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

419.05514691 g/mol

Monoisotopic Mass

419.05514691 g/mol

Heavy Atom Count

29

LogP

2.37 (LogP)

Appearance

Solid powder

UNII

1PV3S9WP3D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
AKR1B1 [HSA:231] [KO:K00011]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

110703-94-1

Wikipedia

Zopolrestat

Dates

Modify: 2023-09-14

Characterization of novel kainic acid analogs as inhibitors of select microglial functions

Morgan A Alford, Zhenlin Tian, Frederic Menard, Andis Klegeris
PMID: 30790558   DOI: 10.1016/j.ejphar.2019.02.025

Abstract

Alzheimer's disease (AD) is characterized by abnormal accumulation of extracellular amyloid beta protein (Aβ) plaques and intracellular neurofibrillary tangles, as well as by a state of chronic inflammation in the central nervous system (CNS). Adverse activation of microglia, the brain immune cells, is believed to contribute to AD pathology including excessive neuronal death. Thus, normalizing immune functions of microglia could slow neurodegeneration, and identification of novel compounds capable of modifying microglial functions is an important goal. Since kainic acid (KA) has been shown to modulate microglial morphology and immune functions, we synthesized six new KA analogs (KAAs) and tested their effects on select microglial functions by using three different cell types as microglia models. Four of the KAAs at low micromolar concentrations inhibited secretion of cytotoxins, monocyte chemoattractant protein (MCP)-1, reactive oxygen species and nitric oxide (NO) by immune-stimulated microglia-like cells. We hypothesize that the effects of the novel KAAs on microglia-like cells are not mediated by KA receptors since their biological activity was distinct from that of KA in all assays performed. A structural similarity search identified aldose reductase (AR) as a potential target for the novel KAAs. This hypothesis was supported by use of AR inhibitor zopolrestat, which abolished the inhibitory effects of two KAAs on microglial secretion of NO. Since the newly developed KAAs inhibited pro-inflammatory and cytotoxic functions of microglia, they should be further investigated for their potential beneficial effect on neuroinflammation and neurodegeneration in AD animal models.


Inhibition of aldose reductase ameliorates alcoholic liver disease by activating AMPK and modulating oxidative stress and inflammatory cytokines

Changxuan Shi, Yuanfang Wang, Jing Gao, Si Chen, Xiangqian Zhao, Chengchao Cai, Chang Guo, Longxin Qiu
PMID: 28677809   DOI: 10.3892/mmr.2017.6895

Abstract

Aldose reductase (AR) expression is elevated in the livers of patients with alcoholic liver diseases. However, the role of AR in the development of alcoholic liver diseases remains unclear. The aim of the present study was to determine the effect of AR inhibition on ethanol‑induced hepatosteatosis in vivo and in vitro, and to identify possible underlying molecular mechanisms. Alcoholic fatty livers were induced in C57BL/6 mice by feeding the mice with Lieber‑DeCarli liquid diets. The expression of AR protein was elevated in the liver tissue of C57BL/6 mice fed with an ethanol diet and in mouse AML12 liver cells exposed to ethanol. In addition to the elevation in AR, hepatic steatosis was observed in ethanol diet‑fed mice, and this ethanol‑induced steatosis was significantly attenuated by inhibiting AR activity with a specific inhibitor, zopolrestat. The suppressive effect of AR inhibition was associated with decreased levels of hepatic lipoperoxides, decreased protein expression of hepatic cytochrome P450 2E1 (CYP2E1), increased phosphorylation of 5'‑AMP‑activated protein kinase (AMPK) and decreased mRNA expression of tumor necrosis factor‑α (TNF‑α). Treatment with the AR inhibitor attenuated the level of lipid accumulation and oxidative stress, activated AMPK, and suppressed the mRNA expression of TNF‑α, interleukin‑6 and transforming growth factor‑β1 in ethanol‑treated AML12 cells. The results of the present study demonstrated that inhibition of AR ameliorated alcoholic liver disease in vivo and in vitro, in part by activating AMPK, decreasing CYP2E1‑mediated oxidative stress and ameliorating the expression of pro‑inflammatory cytokines.


Aldose reductase inhibitors attenuate β-amyloid-induced TNF-α production in microlgia via ROS-PKC-mediated NF-κB and MAPK pathways

Xiao-Min Song, Qian Yu, Xin Dong, Hyun Ok Yang, Ke-Wu Zeng, Jun Li, Peng-Fei Tu
PMID: 28623716   DOI: 10.1016/j.intimp.2017.06.005

Abstract

Microglia-mediated neuroinflammation is a key risk factor to the development of Alzheimer' disease (AD). Aldose reductase (AR) has been found to be widely involved in inflammation-related diseases; however, whether aldose reductase inhibitors (ARIs) could be used to treat neuroinflammation is rarely reported. This study aims to evaluate the anti-neuroinflammatory effects of two major ARIs of Sorbinil (Sor) and Zopolrestat (Zol) in β-amyloid protein (Aβ)-induced microglia (BV-2). We find that Sor and Zol significantly inhibit TNF-α, IL-1β, IL-6 production from microglia in response to Aβ stimulation. Mechanism study showed that Sor and Zol decreased the production of intracellular ROS which resulted in an effective inhibition on the phosphorylation of several protein kinase C (PKC) isoforms including PKCα/β, δ, ζ/λ and mu. Moreover, Sor and Zol inactivated PCK-associated IKKβ-IκB-NF-κB and mitogen-activated protein kinase (JNK, p38, ERK) inflammation pathways. In summary, our findings suggest that Sor and Zol could inhibit Aβ-induced neuroinflammation by regulating ROS/PKC-dependent NF-κB and MAPK signaling pathways, indicating that ARIs could be promising agents for treating inflammation-related neurodegenerative diseases such as AD.


Inhibition of aldose reductase ameliorates ethanol‑induced steatosis in HepG2 cells

Longxin Qiu, Chengchao Cai, Xiangqian Zhao, Yan Fang, Weibiao Tang, Chang Guo
PMID: 28447762   DOI: 10.3892/mmr.2017.6313

Abstract

Aldose reductase (AR) expression is increased in liver tissue of patients with ethanol‑induced liver disease. However, the exact role of AR in the development of ethanol‑induced liver disease has yet to be elucidated. The present study aimed to determine the effect of an AR inhibitor on ethanol‑induced steatosis in HepG2 cells and to identify possible underlying molecular mechanisms. Steatosis was induced in HepG2 cells by stimulating cells with 100 mM absolute ethanol for 48 h. Oil Red O staining was used to detect the lipid droplet accumulation in cells. Western blot analyses were used to determine protein expression levels and reverse transcription‑quantitative polymerase chain reaction was used to analyze mRNA expression levels. The results showed that AR protein expression was elevated in HepG2 cells stimulated with ethanol. HepG2 cells exhibited marked improvement of ethanol‑induced lipid accumulation following treatment with the AR inhibitor zopolrestat. Phosphorylation levels of 5' adenosine monophosphate‑activated protein kinase (AMPK) were markedly higher, whereas the mRNA expression levels of sterol‑regulatory element‑binding protein (SREBP)‑1c and fatty acid synthase (FAS) were significantly lower in zopolrestat‑treated and ethanol‑stimulated HepG2 cells compared with in untreated ethanol‑stimulated HepG2 cells. In addition, zopolrestat inhibited the ethanol‑induced expression of tumor necrosis factor (TNF)‑α. These results suggested that zopolrestat attenuated ethanol‑induced steatosis by activating AMPK and subsequently inhibiting the expression of SREBP‑1c and FAS, and by suppressing the expression of TNF‑α in HepG2 cells.


Ferulic acid, a natural polyphenol, alleviates insulin resistance and hypertension in fructose fed rats: Effect on endothelial-dependent relaxation

Hany El-Bassossy, Dina Badawy, Thikryat Neamatallah, Ahmed Fahmy
PMID: 27287418   DOI: 10.1016/j.cbi.2016.06.013

Abstract

Ferulic acid (FER) is a polyphenolic compound contained in various types of fruits. It has a substantial therapeutic effect inhibitory activity against aldose reductase (AR) inhibition. In this study, we examined the effect of FER on fructose-fed rats in comparison to a standard AR inhibitor, zopolrestat (ZOP). We determined the protective role of FER against metabolic syndrome by examining serum insulin/Glucose levels, triglycerides (TGs), cholesterol and advanced glycation end product (AGE) in rats supplied with 10% fructose drinking water. In addition, blood pressure, vascular reactivity of isolated thoracic aortas and acetylcholine-induced NO were all evaluated to estimate the cardiovascular complications of metabolic syndrome (MetS) associated with fructose feeding. Animals were randomly divided into four groups: control, (+10% fructose, Fru), zopolrestat-treated fructose fed (Fru-zop) and ferulic acid-treated fructose fed rats (Fru-Fer). After 12 weeks of FER treatment, we found significant reduction in both hyperinsulinemia and elevated diastolic blood pressure associated with fructose-fed to levels comparable to those achieved with ZOP. Both FER and ZOP significantly augmented the impaired relaxation associated with fructose-fed, whereas neither showed any significant effect on the developed vasoconstriction. Isolated aortas from fructose-fed rats incubated with either FER or ZOP, reinstated normal relaxation response to acetylcholine (ACh). Furthermore, isolated aortas showed attenuated nitric oxide (NO) production following the addition of (ACh), while both FER and ZOP restored normal induction of NO. Taken together, the current study shows that, FER alleviated insulin resistance and hypertension associated with metabolic syndrome compared to the standard AR inhibitor (ZOP). This potential protective effect is at least mediated by restoring endothelial relaxation.


Inhibition of aldose reductase ameliorates diet-induced nonalcoholic steatohepatitis in mice via modulating the phosphorylation of hepatic peroxisome proliferator-activated receptor α

Tong Chen, Duanyu Shi, Jinfeng Chen, Yanxue Yang, Mengguang Qiu, Wei Wang, Longxin Qiu
PMID: 25333350   DOI: 10.3892/mmr.2014.2713

Abstract

Aldose reductase (AR) is involved in the pathogenesis of nonalcoholic steatohepatitis. This study aimed to determine the mechanism by which AR affects the development of murine diet-induced nonalcoholic steatohepatitis. Steatohepatitis was induced in C57BL/6 mice by administration of a methionine-choline-deficient (MCD) diet, a commonly used nutrition-induced model of steatohepatitis. Hematoxylin and eosin staining was used for histological analyses. Western blot analyses were used to determine protein expression levels and quantitative polymerase chain reaction was used to analyze mRNA expression levels. The results showed that the AR protein expression level was significantly higher in C57BL/6 mice fed the MCD diet than in mice fed the control diet. Diet-induced hepatic steatosis and necroinflammation were attenuated in the MCD diet-fed mice treated with the AR inhibitor, zopolrestat. The ameliorating effect of AR inhibition on steatohepatitis was associated with decreased levels of serum alanine aminotransferase and hepatic lipoperoxides, reduced expression of phosphorylated peroxisome proliferator-activated receptor (PPAR)α and increased mRNA expression of acyl coenzyme A oxidase. These data indicated that induction of hepatic AR expression in mice with steatohepatitis resulted in the phosphorylation of PPARα and suppression of PPARα activity. Inhibition of AR decreased lipid accumulation and inflammation in the liver, at least in part through the modulation of PPARα phosphorylation and PPARα transcriptional activity.


Zopolrestat Induced Suicidal Death of Human Erythrocytes

Ghada Bouguerra, Rosi Bissinger, Salem Abbès, Florian Lang
PMID: 26512879   DOI: 10.1159/000438521

Abstract

The aldose reductase inhibitor zopolrestat has been shown to either decrease or increase apoptosis, the suicidal death of nucleated cells. Erythrocytes may similarly enter suicidal death or eryptosis, which is characterized by cell shrinkage and cell membrane scrambling with phosphatidylserine translocation to the erythrocyte surface. Triggers of eryptosis include oxidative stress, Ca2+ entry with increase of cytosolic Ca2+ activity ([Ca2+]i), and ceramide formation. The present study explored, whether and how zopolrestat induces eryptosis.
Phosphatidylserine exposure at the cell surface was estimated from annexin V binding, cell volume from forward scatter, oxidative stress from DCFDA dependent fluorescence, [Ca2+]i from Fluo3-fluorescence, and ceramide abundance utilizing specific antibodies.
A 48 hours exposure of human erythrocytes to zopolrestat (≥ 150 µg/ml) significantly increased the percentage of annexin-V-binding cells, significantly decreased forward scatter (≥ 125 µg/ml), significantly increased Fluo3-fluorescence (200 µg/ml), significantly increased ceramide abundance (150 µg/ml), but did not significantly modify DCFDA fluorescence. The effect of zopolrestat on annexin-V-binding was significantly blunted, but not abolished by removal of extracellular Ca2+.
Exposure of human erythrocytes to zopolrestat triggers cell shrinkage and cell membrane scrambling, an effect in part due to Ca2+ entry and ceramide.


The detrimental effects of acute hyperglycemia on myocardial glucose uptake

Danzil Joseph, Charlene Kimar, Burger Symington, Robyn Milne, M Faadiel Essop
PMID: 24747137   DOI: 10.1016/j.lfs.2014.04.009

Abstract

Although acute hyperglycemic (AHG) episodes are linked to lower glucose uptake, underlying mechanisms remain unclear. We hypothesized that AHG triggers reactive oxygen species (ROS) production and increases non-oxidative glucose pathway (NOGP) activation, i.e. stimulation of advanced glycation end products (AGE), polyol pathway (PP), hexosamine biosynthetic pathway (HBP), PKC; thereby decreasing cardiac glucose uptake.
H9c2 cardiomyoblasts were exposed to 25 mM glucose for 24h vs. 5.5mM controls ± modulating agents during the last hour of glucose exposure: a) antioxidant #1 for mitochondrial ROS (250 μM 4-OHCA), b) antioxidant #2 for NADPH oxidase-generated ROS (100 μM DPI), c) NOGP inhibitors - 100 μM aminoguanidine (AGE), 5 μM chelerythrine (PKC); 40 μM DON (HBP); and 10 μM zopolrestat (PP). ROS levels (mitochondrial, intracellular) and glucose uptake were evaluated by flow cytometry.
AHG elevated ROS, activated NOGPs and blunted glucose uptake. Transketolase activity (pentose phosphate pathway [PPP] marker) did not change. Respective 4-OHCA and DPI treatment blunted ROS production, diminished NOGP activation and normalized glucose uptake. NOGP inhibitory studies identified PKCβII as a key downstream player in lowering insulin-mediated glucose uptake. When we employed an agent (benfotiamine) known to shunt flux away from NOGPs (into PPP), it decreased ROS generation and NOGP activation, and restored glucose uptake under AHG conditions.
This study demonstrates that AHG elicits maladaptive events that function in tandem to reduce glucose uptake, and that antioxidant treatment and/or attenuation of NOGP activation (PKC, polyol pathway) may limit the onset of insulin resistance.


Inhibitor selectivity between aldo-keto reductase superfamily members AKR1B10 and AKR1B1: role of Trp112 (Trp111)

Liping Zhang, Hong Zhang, Yining Zhao, Zhe Li, Shangke Chen, Jing Zhai, Yunyun Chen, Wei Xie, Zhong Wang, Qing Li, Xuehua Zheng, Xiaopeng Hu
PMID: 24100137   DOI: 10.1016/j.febslet.2013.09.031

Abstract

The antineoplastic target aldo-keto reductase family member 1B10 (AKR1B10) and the critical polyol pathway enzyme aldose reductase (AKR1B1) share high structural similarity. Crystal structures reported here reveal a surprising Trp112 native conformation stabilized by a specific Gln114-centered hydrogen bond network in the AKR1B10 holoenzyme, and suggest that AKR1B1 inhibitors could retain their binding affinities toward AKR1B10 by inducing Trp112 flip to result in an "AKR1B1-like" active site in AKR1B10, while selective AKR1B10 inhibitors can take advantage of the broader active site of AKR1B10 provided by the native Trp112 side-chain orientation.


Zopolrestat as a human glyoxalase I inhibitor and its structural basis

Jing Zhai, Hong Zhang, Ligping Zhang, Yining Zhao, Sangke Chen, Yunyun Chen, Xinyu Peng, Qing Li, Minggui Yuan, Xiaopeng Hu
PMID: 23857942   DOI: 10.1002/cmdc.201300243

Abstract




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